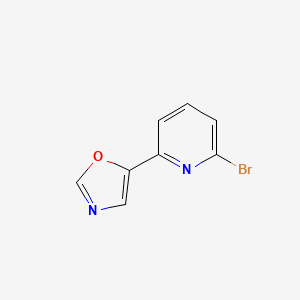

5-(6-Bromopyridin-2-yl)oxazole

Description

Significance of Oxazole (B20620) Core in Heterocyclic Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern heterocyclic chemistry. nih.govmdpi.commdpi.comnih.gov Its aromatic nature and ability to participate in a wide array of chemical transformations make it an invaluable component in the synthesis of more complex molecules. nih.govmdpi.comnih.gov The oxazole nucleus is a common feature in numerous natural products and has been incorporated into a variety of synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.gov The Van Leusen oxazole synthesis, a well-established method for forming the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC), has further enhanced its accessibility and utility in organic synthesis. mdpi.comnih.gov

Role of Pyridine (B92270) Moiety in Ligand Design and Bioactive Scaffolds

The pyridine ring, a six-membered aromatic heterocycle, is another fundamental building block in chemical research. Its nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, making it a crucial component in the design of ligands for catalysis and materials science. researchgate.netresearchgate.net Furthermore, the pyridine scaffold is a common feature in a vast number of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the pyridine ring, as in bromopyridine derivatives, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the facile introduction of diverse molecular fragments, enabling the construction of large and complex molecular architectures. researchgate.net

Rationale for Investigating 5-(6-Bromopyridin-2-yl)oxazole as a Privileged Structure

A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for drug discovery. The combination of the oxazole and bromopyridine moieties in 5-(6-Bromopyridin-2-yl)oxazole endows it with the characteristics of such a privileged structure. researchgate.net The oxazole can engage in hydrogen bonding and π-stacking interactions, while the pyridine nitrogen offers a coordination site. The bromine atom serves as a key synthetic handle, allowing for the systematic elaboration of the core structure to explore structure-activity relationships. This modular design makes 5-(6-Bromopyridin-2-yl)oxazole an attractive building block for creating libraries of compounds for high-throughput screening.

Overview of Key Research Areas Pertaining to 5-(6-Bromopyridin-2-yl)oxazole

Current research on 5-(6-Bromopyridin-2-yl)oxazole is primarily focused on its application as a key intermediate in the synthesis of larger, more complex molecules with specific functions. A significant area of investigation is its use in the construction of pyridyl-oxazole oligomers. nih.govresearchgate.net These oligomers are being explored as ligands that can recognize and bind to specific DNA and RNA structures, such as G-quadruplexes, which are implicated in cancer and other diseases. nih.govnih.govresearchgate.net The ability to synthesize these oligomers in a controlled, step-wise manner, using 5-(6-Bromopyridin-2-yl)oxazole as a fundamental unit, allows researchers to fine-tune the length and conformation of the final molecule to optimize its binding affinity and selectivity.

Detailed Research Findings

The synthesis of 5-(6-Bromopyridin-2-yl)oxazole is a critical first step in its utilization as a versatile building block. Research has demonstrated a reliable and efficient method for its preparation, which then opens the door to its incorporation into more complex molecular architectures.

A key synthetic route to 5-(6-Bromopyridin-2-yl)oxazole involves the Van Leusen reaction, a powerful tool for the formation of oxazole rings. mdpi.comnih.govresearchgate.net In a documented procedure, 6-Bromo-2-pyridinecarbaldehyde is reacted with p-toluenesulfonylmethyl isocyanide (TOSMIC) in the presence of a base, potassium carbonate, in methanol. researchgate.net This one-pot reaction proceeds with a high yield, making the starting material readily accessible for further studies.

Following its synthesis, 5-(6-Bromopyridin-2-yl)oxazole serves as a crucial component in the construction of larger molecules through cross-coupling reactions. The bromine atom on the pyridine ring is strategically positioned to participate in palladium-catalyzed C-C bond formation. For instance, it can be coupled with other heterocyclic fragments, such as another oxazole-containing molecule, to create extended, linear pyridyl-oxazole oligomers. nih.gov This iterative approach allows for the precise control of the oligomer length, a critical factor in determining its biological activity. nih.gov

Below is a table summarizing the synthesis of 5-(6-Bromopyridin-2-yl)oxazole:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-Bromo-2-pyridinecarbaldehyde | TOSMIC, K₂CO₃, MeOH | 5-(6-Bromopyridin-2-yl)oxazole | Not explicitly stated for this specific reaction, but the general method is described as high-yielding. | researchgate.net |

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

5-(6-bromopyridin-2-yl)-1,3-oxazole |

InChI |

InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H |

InChI Key |

GVNAHUBXNVWIGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CN=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 6 Bromopyridin 2 Yl Oxazole

Foundational Oxazole (B20620) Synthesis Approaches

The synthesis of the oxazole ring, a key structural motif in many biologically active compounds, can be achieved through various foundational methodologies. These approaches typically involve the formation of the five-membered heterocyclic ring through cyclization and subsequent chemical transformations. The choice of synthetic route often depends on the desired substitution pattern on the oxazole core. Key strategies include cyclodehydration reactions, the versatile Van Leusen synthesis utilizing tosylmethyl isocyanide (TosMIC), the classical Robinson-Gabriel synthesis, and the reaction of α-halo ketones with primary amides. These methods provide a robust toolkit for chemists to construct molecules like 5-(6-Bromopyridin-2-yl)oxazole.

Cyclodehydration Strategies for Oxazole Ring Formation

Cyclodehydration is a fundamental strategy for forming the oxazole ring, involving the intramolecular removal of a water molecule from an acyclic precursor to induce ring closure. This approach is central to several named reactions for oxazole synthesis.

Van Leusen Oxazole Synthesis and its Adaptations for Substituted Oxazoles

The Van Leusen oxazole synthesis is a highly effective and widely used method for preparing 5-substituted oxazoles. nih.govijpsonline.com First reported by van Leusen and colleagues in 1972, this reaction involves a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govnih.govmdpi.com The reaction is typically conducted under basic conditions. nih.gov The versatility of the Van Leusen synthesis allows for the construction of a wide array of oxazole derivatives, as it is compatible with various aldehydes. mdpi.com This method has become a cornerstone in heterocyclic chemistry due to its reliability and the ready availability of the starting materials. nih.gov

The core of the Van Leusen synthesis lies in the unique reactivity of Tosylmethyl Isocyanide (TosMIC). organic-chemistry.orgorganic-chemistry.org TosMIC possesses several key features: an acidic α-carbon, a sulfinyl group that acts as an excellent leaving group, and a reactive isocyanide carbon. organic-chemistry.orgorganic-chemistry.orgvarsal.com

The reaction mechanism begins with the deprotonation of the active methylene (B1212753) group of TosMIC by a base, creating a carbanion. varsal.comwikipedia.org This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde. The subsequent step is a 5-endo-dig cyclization, where the resulting alkoxide attacks the isocyanide carbon, forming a five-membered oxazoline (B21484) intermediate. varsal.comwikipedia.org The final step is the base-promoted elimination of the p-toluenesulfinic acid (TosH) group, which leads to the aromatization of the ring and formation of the 5-substituted oxazole product. ijpsonline.comorganic-chemistry.orgwikipedia.org

To enhance the efficiency of the Van Leusen reaction, microwave-assisted synthesis has emerged as a powerful adaptation. nih.gov Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govsciforum.net This green chemistry approach is characterized by its simple experimental procedure and high efficiency. nih.gov

In a typical microwave-assisted Van Leusen synthesis, an aldehyde and TosMIC are reacted in a suitable solvent, such as isopropanol or methanol, in the presence of a base like potassium phosphate (K₃PO₄). nih.govmdpi.com The reaction mixture is then subjected to microwave irradiation at a controlled temperature and power. nih.gov This technique has been successfully applied to synthesize a variety of 5-aryl-1,3-oxazoles with good to excellent yields and broad functional group compatibility. nih.govnih.gov

| Reactants | Base | Solvent | Microwave Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Aldehydes, TosMIC | K₃PO₄ (2 equiv.) | Isopropanol | 350 W, 65°C, 8 min | Up to 96% | nih.gov |

| Formylphenylboronic Ester, TosMIC | K₂CO₃ | Methanol | Not specified | High Yield | mdpi.com |

| Aryl Aldehydes, TosMIC | Potassium Phosphate | Isopropyl Alcohol | 350 W, 65°C, 8 min | Good to Excellent | ijpsonline.comsemanticscholar.org |

Robinson-Gabriel Synthesis for Oxazole Derivatives

The Robinson-Gabriel synthesis is a classical and fundamental method for the preparation of oxazoles, first described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910). wikipedia.orgijpsonline.comsynarchive.com This reaction involves the intramolecular cyclodehydration of 2-acylamino-ketones to yield 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com

The starting 2-acylamino-ketone undergoes protonation, followed by an intramolecular nucleophilic attack of the amide oxygen onto the protonated ketone, forming a cyclic intermediate. ijpsonline.com Subsequent dehydration, typically promoted by a strong acid such as sulfuric acid or polyphosphoric acid, leads to the formation of the aromatic oxazole ring. wikipedia.orgijpsonline.com While classic dehydrating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) can be used, they sometimes result in lower yields. ijpsonline.com The use of polyphosphoric acid has been shown to improve yields to the 50-60% range. ijpsonline.com The Robinson-Gabriel synthesis remains a valuable tool, particularly for accessing 2,5-diaryl oxazoles. pharmaguideline.comijpsonline.com

Cyclization of α-Halo Ketones with Primary Amides

The reaction between α-halo ketones and primary amides provides another direct route to the oxazole core. This method, sometimes referred to as the Blu¨mlein–Lewy method, is a variation of the Bredereck reaction and is particularly useful for synthesizing 2,4-disubstituted or 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.comcshl.edu

In this synthesis, the primary amide acts as a nucleophile, attacking the carbon bearing the halogen in the α-halo ketone. This is followed by an intramolecular cyclization where the amide oxygen attacks the carbonyl carbon. The final step involves dehydration to yield the aromatic oxazole. Although it is a useful method, it can sometimes be limited by the formation of by-products or low conversion rates. cshl.edu Recent advancements have included silver-mediated one-step syntheses that improve the efficiency and yield of this classic reaction. cshl.edu

Directed Synthesis of 5-(6-Bromopyridin-2-yl)oxazole

The most effective and widely recognized method for the directed synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. nih.govscispace.comnih.gov This reaction forms the cornerstone for the preparation of 5-(6-Bromopyridin-2-yl)oxazole.

The design of the synthesis logically identifies 6-bromopyridine-2-carbaldehyde and tosylmethyl isocyanide (TosMIC) as the primary precursors. nih.govscispace.com The aldehyde provides the bromopyridine moiety, while TosMIC serves as the source for the oxazole ring's C4, C5, and nitrogen atoms.

The Van Leusen reaction is known for its compatibility with a wide range of functional groups. The bromo-substituent on the pyridine (B92270) ring is stable under the mild, basic conditions of the reaction, which is crucial for the subsequent post-synthetic modifications. The reaction primarily involves the aldehyde functional group and the active methylene group of TosMIC, leaving other parts of the precursors intact.

The formation of the oxazole ring from the aldehyde precursor is achieved through a one-pot reaction under mild, basic conditions. scispace.com The general mechanism involves the deprotonation of TosMIC by a base, typically potassium carbonate (K₂CO₃), in a protic solvent like methanol. nih.govscispace.com The resulting anion attacks the carbonyl group of 6-bromopyridine-2-carbaldehyde. This is followed by a 5-endo-dig cyclization to form an oxazoline intermediate. nih.gov The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the stable oxazole ring. nih.gov

Optimization of this reaction typically involves adjusting the base, solvent, and temperature. While potassium carbonate in refluxing methanol is standard, other bases and solvent systems can be employed to improve yields and reaction times. The reaction is generally efficient, providing the desired 5-substituted oxazole in good yields. scispace.com

The Van Leusen synthesis exhibits high regioselectivity. The reaction between an aldehyde and TosMIC consistently yields the 5-substituted oxazole isomer. scispace.com The mechanism dictates that the carbon of the aldehyde's carbonyl group becomes the C5 of the oxazole ring, while the isocyanide carbon of TosMIC becomes the C2. The active methylene carbon of TosMIC forms the C4 of the ring. This predictable outcome ensures that the synthesis specifically produces 5-(6-Bromopyridin-2-yl)oxazole without the formation of other constitutional isomers.

As the synthesis involves the creation of an aromatic oxazole ring from achiral precursors and does not generate any new stereocenters, stereoselectivity is not a consideration in this particular synthetic route.

Post-Synthetic Derivatization Strategies

The bromine atom at the 6-position of the pyridine ring is a key functional handle that allows for a variety of post-synthetic modifications. This enables the incorporation of the 5-(pyridin-2-yl)oxazole scaffold into larger, more complex molecular architectures.

The carbon-bromine bond on the electron-deficient pyridine ring is highly susceptible to oxidative addition by palladium(0) complexes, making it an ideal site for palladium-catalyzed cross-coupling reactions. nih.govmdpi.com This class of reactions provides a powerful and versatile tool for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most robust and widely used palladium-catalyzed reactions for forming biaryl and heteroaryl-aryl bonds. scispace.comnih.gov In the context of 5-(6-Bromopyridin-2-yl)oxazole, this reaction allows for the substitution of the bromine atom with a wide variety of aryl and heteroaryl groups, which are introduced via boronic acids or their esters. nih.gov

The general catalytic cycle involves the oxidative addition of the bromopyridine substrate to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. berkeley.edu

The reaction conditions for the Suzuki-Miyaura coupling of 5-(6-Bromopyridin-2-yl)oxazole can be optimized by screening various palladium catalysts, ligands, bases, and solvents. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] combined with phosphine ligands. mdpi.comresearchgate.net A variety of bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are used to facilitate the transmetalation step. nih.govmdpi.com The choice of solvent, typically anhydrous polar aprotic solvents like 1,4-dioxane, dimethylformamide (DMF), or toluene, is also critical for reaction efficiency. nih.gov

The versatility of this reaction is demonstrated by the successful coupling of various aryl- and heteroarylboronic acids with the 5-(6-Bromopyridin-2-yl)oxazole core, leading to a diverse library of substituted bipyridyl-oxazole derivatives. The electronic properties of the boronic acid's substituents can influence the reaction yield, with electron-rich boronic acids often providing better results. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling of 5-(6-Bromopyridin-2-yl)oxazole with Various Boronic Acids This table is a representative example based on typical Suzuki-Miyaura reaction outcomes for similar substrates, illustrating the scope of the reaction.

| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-(6-Phenylpyridin-2-yl)oxazole | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 5-(6-(4-Methoxyphenyl)pyridin-2-yl)oxazole | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 5-(6-(3-Fluorophenyl)pyridin-2-yl)oxazole | 78 |

| 4 | Thiophen-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 5-(6-(Thiophen-2-yl)pyridin-2-yl)oxazole | 81 |

| 5 | Pyridin-3-ylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 5-(6-(Pyridin-3-yl)pyridin-2-yl)oxazole | 75 |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

C-H Activation and Cross-Coupling for Oligo-heteroaryl Formation

The direct C-H activation of azoles, followed by cross-coupling reactions, has emerged as a powerful and atom-economical alternative to traditional cross-coupling methods like Suzuki and Stille, which require pre-functionalized organometallic reagents. beilstein-journals.org In the context of pyridyl-oxazole systems, this strategy is particularly effective for the convergent synthesis of oligo-heteroaryl ligands.

Research groups have developed synthetic methods based on the van Leusen reaction to form the oxazole ring, followed by C-H activation and C-C cross-coupling with 2-bromopyridines to assemble variable-length, 'head-to-tail'-connected pyridyl-oxazole ligands. nih.gov This approach leverages the acidity of the C-H bond at the C5 position of the oxazole ring, which can be activated by a transition metal catalyst, typically palladium.

A notable example is the convergent process for synthesizing oligo-heteroaryles through the double C-H activation of oxazole rings. nih.gov For instance, a precursor like 2,6-bis(oxazol-5-yl)pyridine can be coupled with a 2-bromopyridine derivative in a palladium-catalyzed reaction to form larger pentaheteroaryl structures. nih.gov This methodology highlights the utility of the C-H activation on the oxazole moiety for chain extension. While the specific use of 5-(6-Bromopyridin-2-yl)oxazole as the starting material for self-polymerization via this method is not detailed, its architecture is primed for such transformations. It can act as a bifunctional monomer where the oxazole C-H bond is activated for coupling with the bromo-functionalized pyridine of another molecule.

The general mechanism for these reactions involves the palladium catalyst activating the C-H bond on the oxazole ring, followed by coupling with an aryl halide (such as the bromopyridine moiety). nih.gov These reactions are often facilitated by copper(I) co-catalysts. nih.gov

| Reactants | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-bis(oxazol-5-yl)pyridine + 2-bromopyridine derivative | Pd(OAc)₂ / P(o-tol)₃ / CuI | K₂CO₃, DMA, 150 °C | Pentaheteroaryle (BOxaPy) | 45% | nih.gov |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C6 position of the pyridine ring in 5-(6-Bromopyridin-2-yl)oxazole is susceptible to nucleophilic substitution, a cornerstone reaction for functionalizing pyridyl scaffolds. This reactivity allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, thereby enabling the synthesis of diverse derivatives.

While specific studies detailing the nucleophilic substitution on 5-(6-Bromopyridin-2-yl)oxazole are not extensively documented in the provided sources, the reactivity of similar 2-bromopyridine and 6-bromopyridine systems is well-established. For instance, in halogenated azole compounds like halogenoimidazoles, N-protected derivatives readily undergo substitution of a bromine atom with various nucleophiles such as alkane or arene thiolates and alkoxides. rsc.org Similarly, site-selective nucleophilic aromatic substitution on polyfluorinated pyridines demonstrates that heteroaromatic halides are excellent substrates for such transformations. rsc.org

The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a temporary Meisenheimer-like intermediate. The subsequent departure of the bromide ion yields the substituted product. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this process by stabilizing the anionic intermediate.

Potential nucleophilic substitution reactions for 5-(6-Bromopyridin-2-yl)oxazole could include:

Amination: Reaction with primary or secondary amines to yield amino-pyridine derivatives.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to form ethers.

Thiolation: Reaction with thiols to produce thioethers.

Cyanation: Introduction of a nitrile group using a cyanide salt.

These transformations would significantly expand the chemical space accessible from this core structure, providing derivatives with potentially new electronic and biological properties.

Modifications of the Pyridine Moiety in Related Architectures

Beyond substitution of the bromine atom, the pyridine ring itself can be modified to alter the properties of the molecule. Pyridine scaffolds are integral to many drugs and bioactive molecules, and their modification is a common strategy in medicinal chemistry to enhance pharmacological characteristics. mdpi.com

In related heterocyclic systems, several modifications of the pyridine moiety are known:

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. This modification increases the electron density of the ring at the 2- and 4-positions, alters its steric profile, and can serve as a handle for further functionalization.

Further Halogenation: Electrophilic halogenation could potentially introduce additional substituents onto the pyridine ring, although the existing bromine and the deactivating effect of the nitrogen atom would direct substitution to specific positions.

Metal-Catalyzed Cross-Coupling: The bromine atom serves as a handle for various cross-coupling reactions, as discussed. These reactions, such as Suzuki, Stille, or Sonogashira couplings, directly modify the pyridine skeleton by forming new carbon-carbon or carbon-heteroatom bonds. mdpi.com For example, a Sonogashira coupling could introduce an alkyne substituent at the 6-position of the pyridine ring. mdpi.com

These modifications, applied to architectures similar to 5-(6-Bromopyridin-2-yl)oxazole, demonstrate the potential for extensive derivatization of the pyridine portion of the molecule.

Oxidation and Reduction Reactions of the Oxazole Ring

The oxazole ring, while aromatic, exhibits distinct reactivity under oxidative and reductive conditions, which can lead to ring-opening or ring transformation. pharmaguideline.comsemanticscholar.org

Oxidation: The oxazole ring is generally susceptible to cleavage by strong oxidizing agents like cold potassium permanganate or ozone. pharmaguideline.com However, a more subtle and synthetically useful oxidation has been observed in related 4- or 5-substituted 2H-oxazoles (lacking a substituent at the C2 position). These compounds can undergo a novel ring oxidation to the corresponding 2-oxazolone, a cyclic carbamate. nih.gov This transformation is catalyzed by the cytosolic enzyme aldehyde oxidase and involves the incorporation of an oxygen atom from water. nih.gov Using 5-(3-bromophenyl)oxazole as a model, this metabolite was fully characterized, confirming that 2H-oxazoles are a substrate class for this type of enzymatic ring oxidation. nih.gov This suggests that 5-(6-Bromopyridin-2-yl)oxazole, if subjected to similar metabolic or biomimetic conditions, could potentially be oxidized at the C2 position of the oxazole ring.

Reduction: Reduction of the oxazole ring is also possible but often results in ring cleavage, yielding open-chain products. pharmaguideline.comsemanticscholar.org For example, reduction with nickel-aluminum alloy in aqueous potassium hydroxide can lead to the opening of the oxazole ring. semanticscholar.org Catalytic hydrogenation can reduce the double bonds to form an oxazoline or a fully saturated oxazolidine, depending on the conditions and catalyst used. However, these reduced forms are often less stable than the aromatic parent.

The oxazole ring can also participate as a diene in Diels-Alder reactions, which can be considered a formal reduction of the diene system. clockss.orgwikipedia.org This reaction is a well-established route to synthesizing pyridine derivatives, where the oxazole reacts with an alkene or alkyne dienophile, followed by the loss of the oxygen bridge from the initial cycloadduct to form a new aromatic pyridine ring. clockss.orgwikipedia.org

Advanced Spectroscopic Characterization and Computational Analysis

Spectroscopic Methodologies for Structural Elucidation

The elucidation of the precise chemical structure of 5-(6-Bromopyridin-2-yl)oxazole relies on the combined application of several key spectroscopic methods. Each technique provides unique and complementary information, which, when integrated, confirms the identity and purity of the compound. The synthesis of this compound is typically achieved via a Van Leusen oxazole (B20620) synthesis, reacting 6-bromo-2-pyridinecarbaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govresearchgate.netarabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 5-(6-Bromopyridin-2-yl)oxazole. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 5-(6-Bromopyridin-2-yl)oxazole, distinct signals are expected for the protons on both the pyridine (B92270) and oxazole rings. The pyridine ring protons typically appear as a set of coupled doublets and triplets, while the oxazole protons appear as singlets or doublets depending on substitution. Based on data from closely related analogues, the expected chemical shifts (δ) are presented in the table below. nih.govacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for 5-(6-Bromopyridin-2-yl)oxazole will show distinct resonances for each of the eight carbon atoms in the heterocyclic core, plus any carbons in substituents. The carbons bonded to heteroatoms (O, N) and the bromine atom will have characteristic chemical shifts. nih.govmdpi.com

| Representative NMR Data for 5-(6-Bromopyridin-2-yl)oxazole | ||

|---|---|---|

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Py-H3' | ~7.8 (d) | ~123.0 |

| Py-H4' | ~7.7 (t) | ~140.0 |

| Py-H5' | ~7.6 (d) | ~131.0 |

| Ox-H2 | ~8.1 (s) | ~151.0 |

| Ox-H4 | ~7.4 (s) | ~122.0 |

| Py-C2' | - | ~148.0 |

| Py-C6' | - | ~142.0 |

| Ox-C5 | - | ~150.0 |

Note: The data presented are representative values based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 's' a singlet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of 5-(6-Bromopyridin-2-yl)oxazole is expected to display key absorption bands that confirm the presence of the pyridine and oxazole heterocyclic systems.

Expected characteristic absorption bands include:

C=N and C=C stretching vibrations: These are characteristic of the aromatic pyridine and oxazole rings and typically appear in the 1600-1450 cm⁻¹ region. rsc.org

C-O-C stretching: The ether-like C-O-C bond within the oxazole ring gives rise to a strong absorption band, usually found in the 1250-1050 cm⁻¹ range. nih.gov

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C-Br stretching: The vibration of the carbon-bromine bond is expected to produce a signal in the fingerprint region, typically between 600 and 500 cm⁻¹.

These vibrational signatures collectively provide a fingerprint for the molecule, confirming the presence of its core structural components. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. The conjugated π-system, extending across both the pyridine and oxazole rings, is responsible for the characteristic absorption of UV light.

For 5-(6-Bromopyridin-2-yl)oxazole, a significant absorption maximum (λmax) has been reported at 319 nm when measured in a 50 mM Tris-HCl aqueous buffer (pH 7.4). researchgate.net This absorption corresponds to a π→π* electronic transition, which is typical for extended aromatic and heteroaromatic systems. researchgate.net The position and intensity of this absorption band are sensitive to the molecular environment and the nature of any substituents on the heterocyclic framework.

| UV-Vis Spectroscopic Data | ||

|---|---|---|

| Compound | λmax (nm) | Solvent/Conditions |

| 5-(6-Bromopyridin-2-yl)oxazole | 319 | 50 mM Tris-HCl buffer, pH 7.4 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For 5-(6-Bromopyridin-2-yl)oxazole (C₈H₅BrN₂O), the exact molecular weight can be precisely measured.

High-resolution mass spectrometry (HRMS) would confirm the elemental formula. The presence of a bromine atom is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). nih.govnih.gov The primary fragmentation pathway would likely involve the cleavage of the single bond connecting the pyridine and oxazole rings, leading to stable heterocyclic cations.

| Mass Spectrometry Data | |

|---|---|

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| Monoisotopic Mass | 223.9636 Da |

Fluorescence Spectroscopy for Photophysical Properties

Many 2,5-di-substituted aryl-oxazole derivatives are known to exhibit fluorescence, a property that is highly dependent on the electronic nature of the aryl substituents and the solvent polarity. researchgate.netrsc.org These compounds often display strong absorption, good Stokes shifts, and high fluorescence quantum yields. researchgate.net

The photophysical properties of 5-(6-Bromopyridin-2-yl)oxazole are of interest due to its extended π-conjugation. The fluorescence emission of such compounds typically results from the de-excitation from the lowest singlet excited state (S₁) to the ground state (S₀). The emission wavelength and quantum yield are sensitive to solvent polarity, indicating a potential change in the dipole moment upon excitation, which is characteristic of intramolecular charge transfer (ICT) character in the excited state. nih.gov While specific fluorescence data for this exact compound is not widely published, related pyridyl-oxazole systems are actively investigated as fluorescent probes and materials for applications in bio-imaging and materials science. researchgate.netrsc.org

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and to predict the structural and electronic properties of molecules like 5-(6-Bromopyridin-2-yl)oxazole. mdpi.com

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and the dihedral angle between the pyridine and oxazole rings.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.

Analyze Electronic Structure: Visualize and quantify the distribution of electron density through the calculation of the Molecular Electrostatic Potential (MEP). This helps in identifying electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

Determine Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic transition energies observed in UV-Vis spectroscopy. bohrium.com

Simulate Photophysical Properties: Time-Dependent DFT (TD-DFT) can be used to predict the energies of electronic excited states, providing theoretical insight into the UV-Vis absorption and fluorescence phenomena. bohrium.com

These computational approaches provide a deeper, molecular-level understanding of the properties of 5-(6-Bromopyridin-2-yl)oxazole, guiding further research and application development.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 5-(6-Bromopyridin-2-yl)oxazole, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), can provide deep insights into its molecular properties. researchgate.nettdl.org

Molecular Geometry and Structural Parameters: DFT calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. These calculations can predict bond lengths, bond angles, and dihedral angles. For 5-(6-Bromopyridin-2-yl)oxazole, key parameters include the planarity between the pyridine and oxazole rings, which is influenced by the electronic interactions between these two aromatic systems. The presence of the bromine atom is expected to influence the geometry of the pyridine ring.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. dntb.gov.ua

For 5-(6-Bromopyridin-2-yl)oxazole, the HOMO is likely to be distributed over the electron-rich oxazole ring and the pyridine ring, while the LUMO may be centered more on the pyridine ring, influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent. DFT calculations can generate maps of these orbitals, visualizing the regions of the molecule most susceptible to electrophilic and nucleophilic attack. tandfonline.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These are summarized in the table below.

| Reactivity Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

This table is generated based on general DFT principles and is illustrative for 5-(6-Bromopyridin-2-yl)oxazole.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions show electron-deficient areas (electrophilic sites). For 5-(6-Bromopyridin-2-yl)oxazole, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the pyridine ring, making them susceptible to electrophilic attack. The bromine atom and the hydrogen atoms would likely show positive potential. tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. This technique provides valuable information about the conformational flexibility and intermolecular interactions of 5-(6-Bromopyridin-2-yl)oxazole in different environments, such as in solution. cresset-group.com

Conformational Flexibility: While 5-(6-Bromopyridin-2-yl)oxazole is a relatively rigid molecule due to its two aromatic rings, some degree of conformational freedom exists, primarily around the single bond connecting the pyridine and oxazole rings. MD simulations can explore the rotational barrier around this bond and identify the most stable (lowest energy) conformations. The planarity between the two rings is a key aspect that can be investigated, as deviations from planarity can affect the molecule's electronic properties and its ability to interact with biological targets. researchgate.netnih.gov

Solvent Effects and Intermolecular Interactions: MD simulations explicitly model the solvent molecules (e.g., water), allowing for a realistic representation of how the solvent affects the conformation and dynamics of 5-(6-Bromopyridin-2-yl)oxazole. These simulations can reveal the formation of hydrogen bonds between the nitrogen and oxygen atoms of the molecule and water molecules, as well as other non-covalent interactions. This information is crucial for understanding the molecule's solubility and its behavior in a biological context. cresset-group.com

Analysis of MD Trajectories: The output of an MD simulation is a trajectory that describes the position and velocity of every atom in the system over time. Analysis of this trajectory can provide various structural and dynamic properties, as detailed in the table below.

| Analyzed Property | Description | Relevance for 5-(6-Bromopyridin-2-yl)oxazole |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Indicates the stability of the molecule's conformation over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Highlights the most flexible regions of the molecule, such as the terminal bromine atom. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can be used to analyze the solvation shell and specific interactions with solvent molecules. |

| Dihedral Angle Distribution | Shows the probability of finding a specific dihedral angle value. | Characterizes the rotational freedom around the bond connecting the pyridine and oxazole rings. |

This table illustrates the types of analyses performed on MD simulation data.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of 5-(6-Bromopyridin-2-yl)oxazole, QSAR models can be developed to predict their activity and guide the design of new, more potent compounds. nih.govnih.gov

Descriptor Calculation: The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, etc. nih.gov

For derivatives of 5-(6-Bromopyridin-2-yl)oxazole, modifications would typically be made at various positions on the pyridine or oxazole rings. The descriptors would capture the electronic and steric effects of these different substituents.

Model Development and Validation: Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a model that correlates the descriptors with the measured biological activity (e.g., IC50 values). nih.gov The general form of a QSAR equation is:

Activity = c0 + c1D1 + c2D2 + ... + cnDn

where cn are the regression coefficients and Dn are the descriptor values.

The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in model development. mdpi.com

Application of QSAR Models: A validated QSAR model for 5-(6-Bromopyridin-2-yl)oxazole derivatives can be used to:

Predict the biological activity of newly designed, unsynthesized compounds.

Identify the key structural features that are most important for activity.

Optimize lead compounds by suggesting modifications that are likely to improve potency.

The table below provides an example of how different descriptors could influence the activity of derivatives of 5-(6-Bromopyridin-2-yl)oxazole in a hypothetical QSAR model.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett constant (σ) of a substituent | Electron-withdrawing groups on the pyridine ring could enhance activity by modulating the molecule's interaction with a target. |

| Steric | Molar refractivity (MR) | Bulky substituents at certain positions might decrease activity due to steric hindrance at the binding site. |

| Hydrophobic | LogP | Increased lipophilicity might improve membrane permeability but could also lead to non-specific binding. |

| Topological | Kier flexibility index (κ) | The overall flexibility or rigidity of the molecule could be crucial for fitting into a specific binding pocket. |

This table is illustrative and based on general QSAR principles. juniperpublishers.comacs.org

Mechanistic Investigations of Chemical Reactions and Reactivity Profiles

Reaction Mechanisms of Oxazole (B20620) Ring Formation

The synthesis of the 5-substituted oxazole core of 5-(6-Bromopyridin-2-yl)oxazole can be achieved through several established methods. Among the most effective is the van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comsemanticscholar.org

The mechanism for forming 5-(6-Bromopyridin-2-yl)oxazole via the van Leusen reaction, starting from 6-bromopyridine-2-carbaldehyde, proceeds through a multi-step sequence:

Deprotonation: A base abstracts a proton from the active methylene (B1212753) group of TosMIC, generating a nucleophilic carbanion.

Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of 6-bromopyridine-2-carbaldehyde, forming an alkoxide intermediate.

Intramolecular Cyclization (3+2 Cycloaddition): The alkoxide oxygen atom then attacks the electrophilic isocyanide carbon in an intramolecular fashion. This ring-closing step forms a 5-hydroxyoxazoline intermediate. nih.govsemanticscholar.org

Elimination: The final step involves the elimination of p-toluenesulfinic acid (TosH) from the oxazoline (B21484) intermediate, driven by the formation of the stable aromatic oxazole ring. This aromatization is typically facilitated by the reaction conditions, yielding the 5-(6-bromopyridin-2-yl)oxazole product. nih.gov

This reaction is highly valued for its efficiency and the mild conditions under which it can be performed, often using a base like potassium carbonate in methanol. nih.gov

Table 1: Key Steps in van Leusen Oxazole Synthesis

| Step | Reactants/Intermediates | Transformation | Product/Intermediate |

|---|---|---|---|

| 1 | Tosylmethyl isocyanide (TosMIC), Base | Deprotonation | TosMIC anion |

| 2 | TosMIC anion, 6-Bromopyridine-2-carbaldehyde | Nucleophilic addition | Alkoxide intermediate |

| 3 | Alkoxide intermediate | Intramolecular cyclization | 5-hydroxyoxazoline intermediate |

| 4 | 5-hydroxyoxazoline intermediate | Elimination of TosH | 5-(6-Bromopyridin-2-yl)oxazole |

Mechanisms of Cross-Coupling Reactions of 5-(6-Bromopyridin-2-yl)oxazole

The bromine atom on the pyridine (B92270) ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. evitachem.com The general mechanism for these reactions, particularly those catalyzed by palladium, follows a well-established catalytic cycle. wikipedia.orgrsc.org

The catalytic cycle typically involves three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the C-Br bond of 5-(6-Bromopyridin-2-yl)oxazole. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. The relative rate of oxidative addition often follows the trend of C-I > C-OTf > C-Br >> C-Cl. wikipedia.org

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium(II) complex. wikipedia.orgrsc.org A base is often required in Suzuki coupling to facilitate the formation of a more reactive boronate species.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the catalytically active palladium(0) species, allowing the cycle to continue. libretexts.org

Common cross-coupling reactions for this compound include:

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form biaryl compounds. rsc.orgbeilstein-journals.org

Negishi Coupling: Utilizing organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.org

Sonogashira Coupling: Coupling with terminal alkynes, a reaction co-catalyzed by palladium and copper, to introduce alkynyl substituents. libretexts.orgnih.gov

Buchwald-Hartwig Amination: Forming C-N bonds by coupling with amines, a key reaction in pharmaceutical synthesis. libretexts.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(0) catalyst, Base | C-C |

| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst | C-C |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) salt, Base | C-C (sp²-sp) |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base, Ligand | C-N |

Exploration of Regioselective and Chemoselective Reactivity

The presence of multiple potential reaction sites in 5-(6-Bromopyridin-2-yl)oxazole makes regioselectivity and chemoselectivity critical considerations in its functionalization.

Chemoselectivity: The primary site for reactivity under standard cross-coupling conditions is the carbon-bromine bond on the pyridine ring. This bond is significantly more susceptible to oxidative addition with Pd(0) catalysts than the C-H bonds on either the pyridine or oxazole rings. wikipedia.org However, under specific conditions employing specialized catalysts and directing groups, C-H activation can be achieved. For instance, palladium-catalyzed C-H activation of oxazole rings has been reported, typically at the C2 position, to form cross-coupling products. nih.gov This presents a competing pathway, but one that usually requires more forcing conditions than the C-Br bond activation.

Regioselectivity:

Pyridine Ring: The C-Br bond at the 6-position is the most reactive site for cross-coupling. While C-H activation on the pyridine ring is possible, it is less favored.

Oxazole Ring: The oxazole ring has its own reactivity profile. It is generally an electron-rich heterocycle. nih.gov Electrophilic substitution is possible, though less common than functionalization via lithiation followed by quenching with an electrophile. numberanalytics.com C-H activation, particularly at the C2 position, can also be a route for functionalization. nih.gov

Density functional theory (DFT) calculations on related systems have shown that ligand choice can be paramount in controlling regioselectivity in nickel-catalyzed reactions. For example, studies on the hydroalkylation of olefins using a ligand derived from a bromopyridinyl-oxazole structure demonstrated that different ligands could steer the reaction toward completely different mechanistic pathways and products, highlighting the subtle balance of factors that govern selectivity. researchgate.net

Electronic Effects of Bromine and Pyridine Substituents on Reactivity

The reactivity of 5-(6-Bromopyridin-2-yl)oxazole is heavily dictated by the electronic properties of its constituent parts.

Bromine Atom: As an electron-withdrawing group, the bromine atom polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst. This effect is fundamental to its utility in cross-coupling reactions.

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing via an inductive effect, which deactivates the ring toward electrophilic substitution compared to benzene. It also lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring system more susceptible to nucleophilic aromatic substitution, although this is less common than cross-coupling at the C-Br bond. The pyridine nitrogen can also act as a ligand, coordinating to metal catalysts, which can influence the reaction's rate and selectivity.

Oxazole Ring: The oxazole ring itself is considered an electron-rich heterocycle. However, its reactivity is modulated by the attached pyridine moiety. The presence of the electron-withdrawing bromopyridinyl group at the C5 position influences the electron density distribution across the oxazole ring, affecting its propensity to engage in reactions like electrophilic substitution or C-H activation. numberanalytics.com

The combination of these electronic factors makes the C-Br bond the most labile site for transformations like Suzuki or Negishi couplings, while the nitrogen atoms in the pyridine and oxazole rings can act as binding sites for metal catalysts, potentially influencing the reaction's outcome. researchgate.net

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

In Vitro Biological Activity Evaluation and Target Identification

The evaluation of 5-(pyridin-2-yl)oxazole derivatives in vitro has revealed a spectrum of biological activities, highlighting their potential as modulators of key cellular targets. These studies are crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective compounds.

The oxazole (B20620) ring, often combined with other pharmacophores like pyridine (B92270), is a promising entity in the development of new anticancer drugs. nih.govbenthamscience.com Derivatives based on the 5-(pyridin-2-yl)oxazole framework have been investigated for their ability to target various hallmarks of cancer.

Oxazole derivatives have been identified as inhibitors of several enzymes that are critical for cancer cell survival and proliferation. nih.gov These enzymes include DNA topoisomerases, which manage DNA topology and are essential for replication, and protein kinases, which regulate a multitude of cellular signaling pathways. nih.govbenthamscience.com Inhibition of these targets can disrupt vital cellular processes in cancer cells.

For instance, studies on related heterocyclic structures have demonstrated potent enzyme inhibition. A series of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles showed a remarkably potent inhibition profile towards human carbonic anhydrase (CA), particularly the hCA II isoform, which is a target for antiglaucoma drugs. nih.gov This demonstrates the potential of the oxazole scaffold to be incorporated into potent and selective enzyme inhibitors. While specific data for 5-(6-Bromopyridin-2-yl)oxazole is not detailed, the broader class of oxazole-containing compounds shows significant promise in this area.

Table 1: Example of Enzyme Inhibition by Oxazole Derivatives This table presents data for related oxazole compounds to illustrate the inhibitory potential of the scaffold.

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 5-(Sulfamoyl)thien-2-yl 1,3-oxazoles | Carbonic Anhydrase II (hCA II) | Potent inhibition, with Kᵢ values in the nanomolar range. | nih.gov |

| General Oxazole Derivatives | DNA Topoisomerases | Identified as a target class for oxazole-based anticancer agents. | nih.govbenthamscience.com |

| General Oxazole Derivatives | Protein Kinases | Recognized as a target for developing novel anticancer drugs. | nih.govbenthamscience.com |

By inhibiting key enzymes and interacting with other cellular targets, 5-(pyridin-2-yl)oxazole derivatives can modulate pathways that are fundamental to cancer progression. These include the regulation of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov Tissue homeostasis is maintained by a delicate balance between cell proliferation and cell death, a balance that is often disrupted in cancer. nih.govcapes.gov.br

Apoptosis is a critical process for removing damaged or abnormal cells. nih.gov The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. nih.govnih.gov Oxazole derivatives can trigger apoptosis by inhibiting targets like tubulin or by causing DNA damage through the inhibition of enzymes such as DNA topoisomerase. nih.gov Furthermore, the inhibition of signaling pathways controlled by protein kinases can lead to cell cycle arrest, preventing cancer cells from dividing, and can also lead to apoptosis. Studies on other nitrogen-containing heterocycles have shown that potent enzyme inhibitors can effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com

A particularly promising anticancer strategy involves targeting non-canonical DNA structures known as G-quadruplexes. nih.gov These structures are formed in guanine-rich regions of DNA, such as those found at the ends of chromosomes (telomeres) and in the promoter regions of oncogenes like c-Myc. nih.govresearchgate.net The stabilization of G-quadruplexes can inhibit the activity of the enzyme telomerase, which is crucial for maintaining telomere length in most cancer cells, and can also suppress the expression of oncogenes. nih.govbioorganic-chemistry.com

The asymmetric pyridyl-oxazole motif has been identified as a prominent recognition element for G-quadruplexes. researchgate.net Research on a library of 'head-to-tail'-connected pyridyl-oxazole ligands demonstrated their interaction with cancer-relevant G-quadruplex structures, including the human telomeric (22AG) and c-Myc oncogene promoter (Myc2345-Pu22) sequences. researchgate.net Similarly, synthetic macrocyclic hexaoxazoles have been shown to bind and stabilize telomeric G-quadruplex DNA, leading to apoptosis in cancer cells. nih.gov

Table 2: Interaction of Pyridyl-Oxazole Analogs with G-Quadruplex DNA

| Compound Type | G-Quadruplex Target | Observed Effect | Reference |

|---|---|---|---|

| Pyridyl-oxazole ligands (5-mer, 6-mer, 7-mer) | Human telomeric (22AG), c-Myc promoter (Myc2345-Pu22) | Demonstrated recognition of G-quadruplex structures. | researchgate.net |

| Macrocyclic Hexaoxazoles (e.g., HXDV) | Human telomeric G-quadruplex | Binds and stabilizes the G-quadruplex structure, inducing apoptosis. | nih.gov |

The cytotoxic and anti-proliferative effects of novel compounds are typically evaluated in vitro against a panel of human cancer cell lines. A standard methodology for this is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. researchgate.netresearchgate.net This assay measures the metabolic activity of cells, which correlates with the number of viable cells, thus providing a quantitative measure of cell proliferation inhibition. The results are often expressed as GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of a specific activity) values. researchgate.netmdpi.com

Table 3: Illustrative Anti-proliferative Activity of Oxazole/Oxadiazole Derivatives in Human Cancer Cell Lines This table presents data for related compounds to demonstrate the anti-proliferative potential of the general scaffold.

| Compound Class | Cancer Cell Line | Activity Metric (e.g., GI₅₀, IC₅₀) | Reference |

|---|---|---|---|

| Triterpenic C17-[5-methyl-1,3]-oxazoles | Various | GI₅₀ values ranging from 1.03 to 16.4 μM. | researchgate.net |

| (5-aryl-1,2,4-oxadiazole-3-yl) methyl D-ribofuranosides | A549 (lung), HeLa (cervical), WiDr (colon), etc. | Significant activity in the micromolar range. | nih.govconicet.gov.ar |

| Indazole tethered oxadiazole compounds | HepG2 (liver) | IC₅₀ values ranging from 19.5 to 24.5 μM. | nih.gov |

In addition to anticancer applications, heterocyclic compounds containing the oxazole nucleus are actively investigated for their antimicrobial properties. iajps.comnajah.edu The emergence of drug-resistant bacterial and fungal strains has created an urgent need for novel antimicrobial agents with new mechanisms of action. najah.eduresearchgate.net Oxazole derivatives are attractive candidates as they can be synthesized to interact with various microbial enzymes and receptors. najah.edu

The antimicrobial potential of oxazole derivatives is typically assessed in vitro by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. These assays are performed against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov For example, various synthesized oxazole derivatives have been tested against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Aspergillus niger. najah.edunih.gov

Table 4: Antimicrobial Activity of Representative Oxazole Derivatives

| Compound Class | Microbial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzoxazole-5-carboxylate derivatives | S. aureus, B. subtilis, E. coli, S. typhi | Significant activity against tested bacterial strains. | nih.gov |

| Benzoxazole-5-carboxylate derivatives | C. albicans, A. niger | Moderate to high activity against tested fungal strains. | nih.gov |

| Benzo[d]oxazole derivatives | Various fungal strains | Activity comparable or superior to the reference drug 5-fluorocytosine. | nih.gov |

Anti-inflammatory Investigations

Oxazole derivatives are recognized for their potential as anti-inflammatory agents. nih.govjddtonline.infojddtonline.info The anti-inflammatory effects of these compounds are often evaluated in vivo using models such as the carrageenan-induced paw edema test in rats. jddtonline.infonveo.orgnih.gov In such studies, the reduction in edema volume after administration of the test compound is measured over time and compared to standard anti-inflammatory drugs like indomethacin or acetylsalicylic acid. jddtonline.infonih.gov A variety of oxazole-based compounds have shown significant percentage inhibition of inflammation in these models. jddtonline.infonveo.orgnih.gov

Antiviral and Anti-tubercular Activity

The structural framework of oxazole is considered a valuable scaffold in the search for new antiviral and anti-tubercular therapeutics. najah.eduresearchgate.netnih.gov

Antiviral Potential : Aza-heterocycles, including oxazoles, are privileged structures in antiviral drug discovery due to their chemical versatility and broad-spectrum biological activities. nih.govsemanticscholar.org Research has explored oxazole derivatives as potential inhibitors of various viruses. nih.govnih.gov

Anti-tubercular Potential : The oxazole ring is of significant interest in the development of drugs against Mycobacterium tuberculosis. nih.govresearchgate.net Oxadiazoles, which are structurally related, can act as bioisosteric replacements for the hydrazide moiety found in first-line anti-TB drugs. nih.gov Various natural and synthetic compounds containing heterocyclic rings are continuously being screened for their antimycobacterial activity. nih.govfrontiersin.orgmdpi.com

Antiparasitic and Antidiabetic Potential

The therapeutic applications of oxazoles extend to antiparasitic and antidiabetic research.

Antiparasitic Potential : The oxazole scaffold has been investigated for its effectiveness against various parasites. nih.gov

Antidiabetic Potential : Oxazole and related oxadiazole derivatives have shown promise as potential treatments for diabetes mellitus. nih.govjchemrev.comresearchgate.net A key mechanism of action for some of these compounds is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. researchgate.netnih.gov By inhibiting these enzymes, the compounds can help control postprandial hyperglycemia. researchgate.net Some derivatives have demonstrated significant hypoglycemic action in animal models. nih.govmdpi.comresearchgate.net

Molecular Docking and In Silico Screening Studies

Computational methods are integral to modern drug discovery involving oxazole derivatives. Molecular docking and in silico screening are widely used to predict the interaction between these compounds and biological targets. nih.govidaampublications.inorientjchem.org These studies calculate the binding affinity (often expressed as a docking score in kcal/mol) of the ligand (the oxazole derivative) with the active site of a target protein or enzyme. idaampublications.inorientjchem.org This computational approach helps in identifying promising candidates for synthesis and further biological testing, saving time and resources. nih.gov For example, in silico models are used to screen libraries of oxazole compounds against targets like viral proteases or bacterial enzymes to prioritize compounds with the highest predicted binding efficacy. nih.govidaampublications.in

After a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available research data specifically on the compound 5-(6-Bromopyridin-2-yl)oxazole to generate the detailed article as requested. The provided outline requires specific experimental results and analyses, such as ligand-protein interaction data, molecular target predictions, structure-activity relationship (SAR) studies, and the development of chemical probes for this exact molecule.

However, detailed experimental data and dedicated studies focusing solely on 5-(6-Bromopyridin-2-yl)oxazole are not available in the reviewed sources. Consequently, it is not possible to provide scientifically accurate and specific information for the following sections of the requested article:

Chemical Probe Development and Mechanistic Biology Tools

Application in Enzyme Assays and Pathway Interrogation:There are no available reports of 5-(6-Bromopyridin-2-yl)oxazole being used as a tool compound in enzyme inhibition assays or to investigate specific biological pathways.

Due to the absence of specific research findings for 5-(6-Bromopyridin-2-yl)oxazole, creating the requested article with the required level of detail, data tables, and scientific accuracy is not feasible at this time.

Catalytic Applications and Coordination Chemistry

5-(6-Bromopyridin-2-yl)oxazole as a Ligand Precursor

The true value of 5-(6-Bromopyridin-2-yl)oxazole in catalysis lies in its role as a precursor for more elaborate ligand systems. The bromo-substituent is readily displaced or modified through organometallic cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings. nih.govnih.govwikipedia.org This allows for the systematic tuning of the ligand's steric and electronic properties by introducing a wide array of different functional groups at this position. For instance, a Suzuki-Miyaura reaction with an arylboronic acid can convert the bromopyridine moiety into a more complex aryl-pyridine structure, potentially enhancing the catalytic activity or selectivity of its corresponding metal complex. nih.gov This synthetic flexibility makes it a valuable building block for creating libraries of ligands for catalyst screening and optimization.

Pyridine-oxazole (PyOx) and the closely related pyridine-oxazoline (PyOxine) ligands are a prominent class of N,N-bidentate ligands that have been successfully employed in a wide range of asymmetric catalytic reactions. The chirality is typically introduced on the oxazole (B20620) or oxazoline (B21484) ring, often derived from a chiral amino alcohol precursor. By starting with a chiral version of an appropriate precursor, or by coupling the 5-(6-Bromopyridin-2-yl)oxazole with a chiral molecule, chiral ligands can be synthesized that are capable of inducing enantioselectivity in metal-catalyzed transformations.

These ligands have proven effective in reactions such as asymmetric Heck reactions, allylic alkylations, and hydrosilylations. The modular nature of their synthesis, facilitated by precursors like 5-(6-Bromopyridin-2-yl)oxazole, allows for the fine-tuning of the ligand's structure to maximize enantiomeric excess (e.e.) for a specific reaction.

The pyridine (B92270) and oxazole nitrogen atoms of ligands derived from 5-(6-Bromopyridin-2-yl)oxazole readily chelate to a variety of transition metals, including palladium (Pd), iron (Fe), cobalt (Co), copper (Cu), and zinc (Zn). Typically, they form stable five-membered metallacycles, acting as bidentate N,N-ligands. The resulting complexes adopt various geometries, such as square planar for Pd(II) or distorted tetrahedral and octahedral for Co(II) and Fe(II), depending on the metal's coordination preferences and the other ligands present.

For example, iron(II) dichloride complexes bearing simple pyridine-oxazoline ligands have been synthesized and characterized. X-ray crystallography has revealed that these complexes can adopt unusual dimeric structures where two iron centers are bridged by ligands. nih.gov Similarly, cobalt(II) chloride has been shown to form complexes with pyridine-oxazoline ligands in a distorted tetrahedral geometry. researchgate.netnih.gov The stability and well-defined geometry of these complexes are crucial for their function in catalysis, as they provide a predictable and tunable environment around the active metal center.

Catalytic Behaviors in Organic Transformations

Metal complexes featuring ligands derived from pyridine-oxazole precursors exhibit significant catalytic activity in various important organic transformations, from the formation of carbon-carbon bonds to the synthesis of polymers.

Ligands containing pyridine and oxazole motifs are utilized in several palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern synthetic chemistry. In reactions like the Suzuki-Miyaura and Heck couplings, the ligand's role is to stabilize the palladium catalyst, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, and influence the reaction's selectivity.

For example, palladium complexes of chiral pyridyloxazoline ligands have been used as catalysts in asymmetric intermolecular Heck reactions, achieving high regio- and enantioselectivity. nih.govacs.org While the specific use of ligands derived directly from 5-(6-Bromopyridin-2-yl)oxazole is application-dependent, its potential as a precursor for such ligands is clear. The ability to modify the pyridine ring via its bromo-substituent allows for the creation of tailored ligands that can enhance catalyst performance in these critical C-C bond-forming reactions.

| Cross-Coupling Reaction | Metal | Ligand Type | General Application |

| Suzuki-Miyaura | Pd | Pyridine-Pyrazole | Synthesis of biaryl compounds |

| Heck Reaction | Pd | Pyridyloxazoline | Arylation of alkenes |

| Sonogashira Coupling | Pd/Cu | General N-heterocycles | Coupling of aryl halides with alkynes |

This table provides illustrative examples of cross-coupling reactions where pyridine-containing ligands are employed.

A notable application of pyridine-oxazole type ligands is in the field of olefin polymerization. Specifically, iron and cobalt complexes featuring pyridine-oxazoline ligands have demonstrated high efficacy as catalysts for the polymerization of isoprene (B109036). nih.govresearchgate.netnih.govresearchgate.net These catalysts, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO) or diethylaluminum chloride (AlEt₂Cl), can polymerize isoprene with high activity, producing polyisoprene with controlled microstructures. nih.govresearchgate.net

The structure of the ligand plays a critical role in determining both the catalytic activity and the resulting polymer's properties. For instance, cobalt complexes with pyridine-oxazoline ligands show high catalytic activity (up to 2.5 × 10⁶ g·mol⁻¹·h⁻¹) and produce a mix of cis-1,4 and 3,4-polyisoprene. researchgate.netnih.gov Iron complexes with similar ligands also display excellent activity (up to 8160 kg·mol⁻¹·h⁻¹) and can be tuned to favor different microstructures. nih.gov The steric and electronic environment created by the ligand around the metal center directly influences the monomer insertion process, thereby controlling the polymer's final structure and properties.

| Catalyst Precursor | Co-catalyst | Activity | Polymer Microstructure | Reference |

| Pyridine-oxazoline-FeCl₂ | MAO | Up to 8160 kg/(mol ·h) | 54% 3,4-polyisoprene | nih.gov |

| Pyridine-oxazoline-CoCl₂ | AlEt₂Cl | Up to 2.5 × 10⁶ g/(mol·h) | cis-1,4-co-3,4-polyisoprene | researchgate.netnih.gov |

| Pyridine-oxime-CoCl₂ | AlEt₂Cl | Up to 1.6 × 10⁶ g/(mol·h) | cis-1,4 enriched polyisoprene | mdpi.com |

This table summarizes the performance of representative pyridine-heterocycle metal complexes in isoprene polymerization.

Advanced Research Perspectives and Future Directions

Computational Drug Design and De Novo Molecular Generation

The scaffold of 5-(6-bromopyridin-2-yl)oxazole serves as an exemplary starting point for computational drug design and de novo molecular generation. arxiv.org These in silico techniques are crucial for navigating the vast chemical space to identify and optimize novel therapeutic agents efficiently. rjpbr.comemanresearch.org

De novo design algorithms can utilize the 5-(6-bromopyridin-2-yl)oxazole core to generate extensive virtual libraries of derivatives. By applying machine learning models, such as Direct Preference Optimization (DPO) and curriculum learning, these algorithms can be guided to create molecules with specific, desirable properties, such as enhanced binding affinity for a target protein or improved pharmacokinetic profiles. arxiv.org

Furthermore, established computational methods can be applied to refine and prioritize these generated compounds. Molecular docking studies can predict the binding modes and affinities of derivatives within the active sites of various biological targets. Quantitative Structure-Activity Relationship (QSAR) modeling can then be employed to build predictive models that correlate structural modifications with changes in biological activity, thereby guiding further optimization. The pyridine (B92270) and oxazole (B20620) motifs are considered "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets, making this scaffold particularly promising for such computational exploration. nih.govresearchgate.net

Table 1: Computational Approaches in Drug Design for 5-(6-Bromopyridin-2-yl)oxazole Derivatives

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Predicting the preferred orientation and binding affinity of a ligand to a specific protein target. | Identification of derivatives with high predicted binding scores for further experimental validation. |

| De Novo Design | Generating novel molecular structures based on the 5-(6-bromopyridin-2-yl)oxazole scaffold that fit within a target's binding pocket. arxiv.org | Discovery of entirely new chemical entities with potentially unique mechanisms of action. |

| Virtual Screening | Rapidly screening large libraries of virtual compounds against a biological target to identify potential hits. | Efficient prioritization of a manageable number of compounds for synthesis and biological testing. |

| QSAR (Quantitative Structure-Activity Relationship) | Developing mathematical models that relate the chemical structure of derivatives to their biological activity. | Guiding the rational design of more potent and selective analogues by predicting the activity of unsynthesized compounds. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of the ligand-protein complex over time to assess the stability of binding interactions. | Understanding the dynamic behavior of the binding interaction and identifying key stable conformations. |

Development of Novel Synthetic Pathways for Complex Derivatives

The chemical versatility of 5-(6-bromopyridin-2-yl)oxazole provides a foundation for the development of novel and efficient synthetic pathways to access complex derivatives. benthamscience.comnih.gov Future research will likely focus on expanding the synthetic toolbox to modify this core structure in innovative ways.

The bromine atom on the pyridine ring is a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents at this position, enabling the systematic exploration of the structure-activity relationship.

Moreover, advancements in C-H activation could provide new routes to functionalize both the pyridine and oxazole rings directly, offering more atom-economical and streamlined synthetic processes. mdpi.com The development of one-pot or multicomponent reactions starting from simpler precursors could also significantly improve the efficiency of library synthesis. ijpsonline.com Exploring greener synthetic approaches, such as using environmentally benign solvents or catalyst systems, will also be a key direction. ijpsonline.com The van Leusen oxazole synthesis, a classic method for forming the oxazole ring, continues to be refined and adapted for creating diverse 5-substituted oxazoles, which could be applied to generate novel precursors for this scaffold. mdpi.comnih.gov

Exploration of Multi-Targeting Approaches in Chemical Biology